Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate (EMMTC) is an organic compound that has become increasingly popular in scientific research due to its wide range of applications. EMMTC is a derivative of thiazole, a heterocyclic compound found in a variety of natural products. It is a versatile reagent that can be used in a variety of organic reactions, such as the synthesis of polymers and other organic compounds. Additionally, EMMTC has been found to have a variety of biochemical and physiological effects on the human body, making it an important tool for research in the fields of medicine and pharmacology.
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been utilized in the synthesis of complex heterocyclic compounds. For instance, they played a crucial role in the synthesis of thiazole carboxylates, which are important for developing new pharmaceuticals and chemicals (Žugelj et al., 2009).
Anti-Proliferative Properties :
- Some derivatives of this compound have been found to exhibit anti-proliferative effects against cancer cells. A study synthesized various thiazole compounds and tested their anticancer activity, particularly against breast cancer cells MCF7 (Sonar et al., 2020).
Corrosion Inhibition :
- In the field of materials science, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (a related compound) was studied for its corrosion inhibition properties. The study revealed its efficiency in preventing corrosion of AA6061 alloy in acidic media, highlighting its potential use in corrosion protection technologies (Raviprabha & Bhat, 2019).
Antimicrobial and Antioxidant Studies :
- Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones were evaluated for their antimicrobial and antioxidant properties. The study found significant antioxidant activities in some of the synthesized compounds, underlining their potential in pharmacological applications (Haroon et al., 2021).
Synthetic Modifications for Medicinal Chemistry :
- Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized using various techniques for applications in medicinal chemistry. The synthesized derivatives were studied for their antimicrobial activities against different strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2019).
properties
IUPAC Name |
ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-9(11)8-6(2)10-7(14-8)5-12-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZCZEBSILXGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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